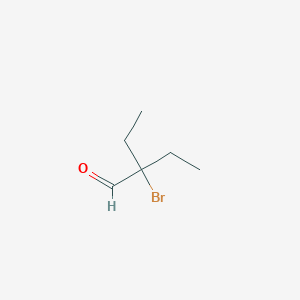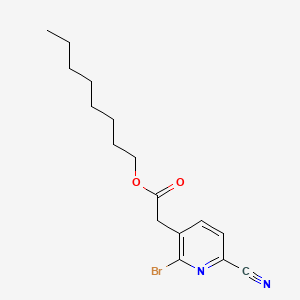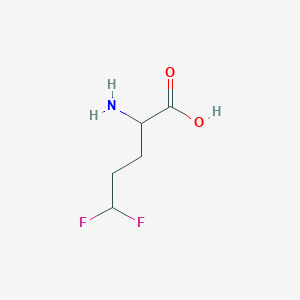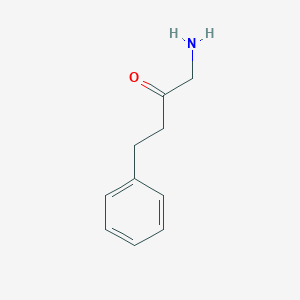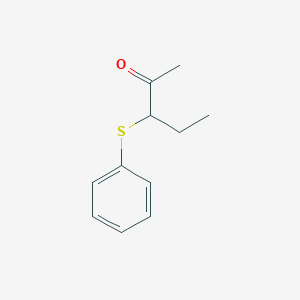
3-(Phenylsulfanyl)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylsulfanyl)pentan-2-one is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a phenylsulfanyl group attached to a pentan-2-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)pentan-2-one can be achieved through several methods. One common approach involves the reaction of phenylthiol with pentan-2-one under basic conditions. The reaction typically proceeds as follows:
Reactants: Phenylthiol and pentan-2-one.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An organic solvent like ethanol or methanol.
Conditions: The reaction mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
化学反応の分析
Types of Reactions
3-(Phenylsulfanyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols.
Major Products
Oxidation: 3-(Phenylsulfonyl)pentan-2-one.
Reduction: 3-(Phenylsulfanyl)pentan-2-ol.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
3-(Phenylsulfanyl)pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Phenylsulfanyl)pentan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The phenylsulfanyl group can modulate the compound’s reactivity and binding affinity to these targets.
類似化合物との比較
Similar Compounds
1-Phenylsulfanyl-pentan-2-ol: Similar structure but with an alcohol group instead of a ketone.
Pentan-2-one: Lacks the phenylsulfanyl group, making it less reactive in certain reactions.
Phenylsulfanyl-acetone: Shorter carbon chain compared to 3-(Phenylsulfanyl)pentan-2-one.
特性
CAS番号 |
62870-22-8 |
|---|---|
分子式 |
C11H14OS |
分子量 |
194.30 g/mol |
IUPAC名 |
3-phenylsulfanylpentan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-11(9(2)12)13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
InChIキー |
IVLIQGGZCYOJDE-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


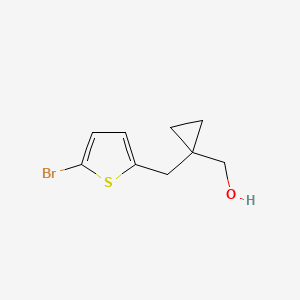
![3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride](/img/structure/B13519644.png)


![2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)


